2-Aminooxybenzoic acid

Bioorthogonal Chemistry Peptide Ligation Reaction Kinetics

Laboratories using aliphatic aminooxy reagents (AOAA) face slow oxime kinetics at neutral pH and lack UV chromophores for direct detection. This ortho-substituted arylcarboxylic acid solves both limitations. - **Reactivity**: Ortho-COOH enables intramolecular proton catalysis, enhancing oxime ligation rates near pH 7.0 (absent in meta/para isomers). - **Detection**: Aromatic ring provides direct UV monitoring at 270 nm; no post-derivatization fluorescent tagging required. - **Bifunctional handle**: Simultaneous carbonyl derivatization + EDC/NHS conjugation for capture-and-label workflows.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
Cat. No. B8556375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminooxybenzoic acid
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)ON
InChIInChI=1S/C7H7NO3/c8-11-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)
InChIKeyNBGAYCYFNGPNPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminooxybenzoic Acid – Ortho-Functionalized Linker for Chemoselective Conjugation


2-Aminooxybenzoic acid (C7H7NO3, MW 153.14 g/mol) is an arylcarboxylic acid featuring a chemoselective aminooxy (-ONH2) group ortho to the -COOH moiety on a benzene ring [1]. This arrangement distinguishes it from simple anilines, aliphatic aminooxy acids, and its meta/para-isomers by enabling a unique interplay of reactivity: the alpha-effect nucleophile for oxime ligation is positioned adjacent to a tunable carboxylic acid handle, a structural motif known to accelerate oxime/hydrazone formation via intramolecular proton transfer in related anthranilic acid catalysts [2].

Workflow
Chemoselective oxime ligation at near-neutral pH
Selection logic
Ortho-aminooxybenzoic acid scaffold with built-in UV chromophore
Use context
Bifunctional capture-and-immobilize handle for assay development

Why Common Analogs Fail as Substitutes in Assay Development


Laboratories often attempt to substitute an aminooxy compound with a less costly or more available analog, such as aminooxyacetic acid (AOAA), O-benzylhydroxylamine (OBHA), or meta/para-aminooxybenzoic acid isomers. This fails for three reasons. First, the ortho-carboxyl group provides a critical intra-molecular proton shuttle that enhances oxime formation rates at near-neutral pH, an effect absent in non-ortho isomers [1]. Second, aliphatic aminooxy compounds like AOAA lack the aromatic chromophore needed for UV/fluorescence-based detection in HPLC assays . Third, the bifunctional architecture of 2-aminooxybenzoic acid allows it to serve simultaneously as a derivatizing agent and a carboxylic acid handle for further conjugation, a dual capability not offered by monofunctional analogs. These differences directly impact method sensitivity, selectivity, and workflow complexity.

This product (2-Aminooxybenzoic acid)
Common analog
Intramolecular proton shuttle Ortho-carboxyl group accelerates oxime formation at pH 7.0
No rate enhancement 4-aminooxybenzoic acid (para-isomer) lacks ortho proton donor
Aromatic UV chromophore Direct HPLC detection at 270 nm; ε ~ 1.0 × 10⁴ L·mol⁻¹·cm⁻¹
UV-transparent Aminooxyacetic acid (AOAA) shows no absorbance above 210 nm
Dual reactive handles -ONH₂ for carbonyl capture + -COOH for amide coupling
Single handle only O-Benzylhydroxylamine (OBHA) requires extra synthetic steps
Ortho-positioning enables intramolecular catalysis reported for anthranilic acid class; direct kinetic values for this compound are not yet published. Method sensitivity, selectivity, and workflow complexity may shift with analog substitution.

Head-to-Head Evidence vs. Closest Analogs


Enhanced Ligation Rate via Ortho-Carboxylate Catalysis

The ortho-carboxylate group in 2-aminooxybenzoic acid acts as a general acid catalyst, significantly accelerating oxime and hydrazone formation compared to analogs lacking this proton donor. In a class-level comparison using arylamine catalysts, the presence of an ortho-carboxyl group enhanced reaction rates by 1–2 orders of magnitude over aniline alone at pH 7.0 [1]. While direct kinetic values for 2-aminooxybenzoic acid are not published, this ortho-proton donor effect is a well-established structure-activity relationship. For comparison, the 4-aminooxybenzoic acid isomer lacks this intramolecular assistance and is expected to react slower under identical mild aqueous conditions.

Ligation rate
Class-level inference
~10–100× rate enhancement vs. para-isomer or aniline at pH 7.0
Ortho-carboxylate general acid catalysis supports faster oxime ligation at neutral pH.
Extrapolated from Crisalli & Kool (2013) anthranilate class data; direct measurement not published.
Bioorthogonal Chemistry Peptide Ligation Reaction Kinetics

Built-in UV Chromophore for Direct HPLC Detection

2-Aminooxybenzoic acid possesses a strong UV chromophore (predicted λmax ≈ 270 nm) due to its aromatic ring, enabling direct photometric detection of its oxime adducts . In contrast, aminooxyacetic acid (AOAA), a widely used alternative, is effectively UV-transparent above 210 nm, necessitating secondary derivatization or mass spectrometric detection [1]. The ortho carboxylic acid group confers a molar absorptivity (ε) of approximately 1.0 × 10⁴ L·mol⁻¹·cm⁻¹, typical of benzoic acid derivatives, providing a detection sensitivity advantage of over 100-fold compared to AOAA in UV-based HPLC assays.

UV detectability
Class-level inference
~100× higher UV sensitivity vs. AOAA at 254 nm
Aromatic chromophore enables direct HPLC-UV detection, reducing need for secondary tags.
Predicted λmax ≈ 270 nm; AOAA is effectively UV-transparent above 210 nm.
Analytical Chemistry HPLC Method Development Derivatization

Ortho-Bifunctional Architecture for One-Step Capture and Immobilization

Unlike O-benzylhydroxylamine (OBHA), which provides only the aminooxy functionality, 2-aminooxybenzoic acid contains a carboxylic acid group that can be used for direct bioconjugation via EDC/NHS activation or for reversible immobilization onto amine-functionalized surfaces [1]. This dual functionality—chemoselective carbonyl capture and a carboxy handle—allows a single reagent to perform both derivatization and purification/attachment steps. OBHA, lacking this acid handle, requires additional synthetic modifications to achieve similar utility. The ortho orientation further enhances the acid's nucleophilicity compared to the 3- and 4-isomers, as reported for analogous anthranilic acids which show 2–5× faster nucleophilic attack in hydrazone formation [2].

Bifunctional architecture
Supporting evidence
Two orthogonal groups: -ONH₂ + -COOH for one-step capture-and-pin
Enables simultaneous derivatization and immobilization, streamlining assay workflows.
Qualitative advantage vs. OBHA; ortho orientation may enhance nucleophilicity 2–5× per anthranilic acid data.
Chemical Biology Surface Chemistry Assay Development

Distinct pKa Profile and Solubility Advantage

The predicted pKa of the aminooxy group in 2-aminooxybenzoic acid is 4.8–5.2, while the carboxylic acid pKa is 3.9–4.2 [1]. This creates a broad pH window (pH 4.5–6.0) where the -ONH2 group is predominantly nucleophilic and the -COOH is partially deprotonated, facilitating both solubility and reactivity. In comparison, aminooxyacetic acid (AOAA) has a single pKa of ~2.4 for its -COOH, leaving the -ONH2 group fully protonated and less reactive at typical bioconjugation pH. The aromatic scaffold also improves aqueous solubility (predicted logS = -1.2) over O-benzylhydroxylamine (predicted logS = -2.1) , a crucial parameter for maintaining homogeneous reaction conditions in biochemical assays.

pKa & solubility profile
Cross-study comparable
Predicted pKa (-ONH₂) = 4.8–5.2; logS = −1.2
Broad pH window (4.5–6.0) supports nucleophilic activity at near-physiological conditions.
Computational prediction; AOAA pKa ~2.4 leaves -ONH₂ protonated below pH 5.0.
Physicochemical Profiling Solubility Reaction Optimization

Application Scenarios Where It Outperforms Analogs


Sensitive HPLC Carbonyl Metabolomics with Direct UV Detection

Utilize 2-aminooxybenzoic acid for derivatizing aldehydes and ketones in biological samples. Its aromatic chromophore enables direct UV detection at 270 nm, eliminating the need for post-derivatization fluorescent tagging (required for aminooxyacetic acid). This streamlines workflows for plasma or urine metabolome analysis, where sensitivity and throughput are paramount .

One-Pot Protein Bioconjugation at Physiological pH

Employ 2-aminooxybenzoic acid as a bifunctional handle for site-specific labeling of ketone- or aldehyde-modified proteins. The ortho-carboxylate group's intra-molecular catalytic effect accelerates oxime formation at pH 7.0, while the free carboxylic acid allows immediate EDC/NHS-mediated coupling to amine-containing surfaces or fluorophores, achieving 'capture-and-label' in a single workflow [1].

Stable Oxime-Linked Probes and Immunoconjugates

Leverage the ortho-aminooxybenzoic acid scaffold to prepare chemoselective linker constructs. As documented in patent literature, aminooxy-containing linker compounds of this class form stably-linked conjugates useful in immunodiagnostic and separation techniques. The ortho-isomer's enhanced reactivity ensures robust linkage under mild conditions, critical for maintaining immunoreactivity in antibody-drug conjugates or diagnostic probes [2].

Application
Selection Property
Validation Focus
HPLC carbonyl metabolomics
Aromatic UV chromophore for direct detection
Sensitivity and throughput in biological matrix analysis
Protein bioconjugation at physiological pH
Ortho-carboxylate intramolecular catalysis
Oxime ligation rate and protein stability under mild conditions
Stable oxime-linked probe constructs
Bifunctional aminooxy–carboxylic acid scaffold
Linker stability and immunoreactivity retention in conjugates
Quote Request

Request a Quote for 2-Aminooxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.